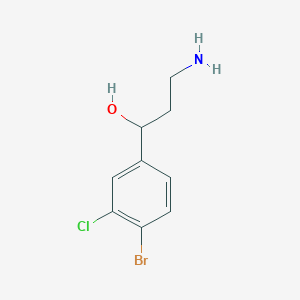
4-(Difluoromethyl)-2,6-difluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2,6-difluorobenzonitrile is an organic compound characterized by the presence of difluoromethyl and difluorobenzonitrile groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The incorporation of fluorine atoms into organic molecules often results in enhanced chemical and biological properties, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2,6-difluorobenzonitrile typically involves the introduction of difluoromethyl groups into a benzonitrile framework. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. For instance, the reaction of 2,6-difluorobenzonitrile with difluoromethylating agents under controlled conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe use of environmentally benign reagents and solvents is also a key consideration in industrial settings to ensure sustainability and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The difluoromethyl group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Difluorocarbene Reagents: For difluoromethylation reactions.
Metal Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzonitriles, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2,6-difluorobenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to the unique properties conferred by the fluorine atoms.
Industry: Utilized in the development of advanced materials with improved chemical and physical properties.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-2,6-difluorobenzonitrile involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with specific enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)-2,6-difluorobenzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,6-Difluorobenzonitrile: Lacks the difluoromethyl group, resulting in different chemical properties.
4-(Difluoromethyl)-2-fluorobenzonitrile: Similar but with only one fluorine atom on the benzene ring.
Uniqueness
4-(Difluoromethyl)-2,6-difluorobenzonitrile is unique due to the specific arrangement of fluorine atoms and the difluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H3F4N |
|---|---|
Molekulargewicht |
189.11 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C8H3F4N/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-2,8H |
InChI-Schlüssel |
ODTKGYFXSRDBOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C#N)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13154670.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)



![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal](/img/structure/B13154700.png)

![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13154718.png)
![2-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13154720.png)
